二异丙基琥珀酸酯

描述

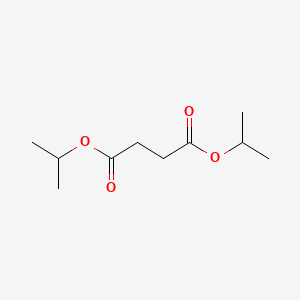

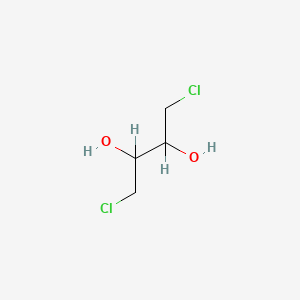

Diisopropyl succinate is a chemical compound with the molecular formula C10H18O4 . It is used primarily as a solvent, plasticizer, and intermediate in the production of various products . It is derived from the esterification of succinic acid with isopropyl alcohol .

Synthesis Analysis

The synthesis of Diisopropyl succinate can be achieved through the esterification of succinic acid (SA) with alcohols like methanol (MeOH), ethanol (EtOH), and 2-propanol (2-PrOH) using a heterogeneous catalyst D-Hβ in a microwave (MW)-irradiated reactor . The reaction parameters such as reaction time, microwave power, and catalyst dosing can be optimized for SA esterification with MeOH .

Molecular Structure Analysis

Diisopropyl succinate has an average mass of 202.247 Da and a mono-isotopic mass of 202.120514 Da . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, 7 freely rotating bonds, and no violations of the Rule of 5 .

Physical And Chemical Properties Analysis

Diisopropyl succinate is a colorless crystalline solid with a density of 1.0±0.1 g/cm3 . It has a boiling point of 228.0±0.0 °C at 760 mmHg and a flash point of 96.3±16.9 °C . It is soluble in water, slightly dissolved in ethanol, ether, acetone, and glycerine, but not dissolved in benzene, carbon sulfide, carbon tetrachloride, and oil ether .

科学研究应用

合成与发展

二异丙基琥珀酸酯的合成方法、市场状况、原材料供应和潜在下游产品已得到探索。它在未来的工业发展中具有广阔的前景,突出了其在各个领域的潜力(Developing, 2013)。

在不对称合成中的应用

该化合物已用于不对称合成。具体而言,它已通过不对称迈克尔加成硫酚到二异丙基马来酸酯而制备,具有很高的光学纯度和产率。此应用展示了其在立体化学和不对称有机合成中的重要性(Yamashita & Mukaiyama, 1985)。

催化

使用源自核桃壳的碳基固体磺酸催化二异丙基琥珀酸酯合成,展示了一种创新且可持续的化学合成方法(Pen, 2014)。

非线性光学性质

对二异丙基铵琥珀酸酯的研究揭示了其作为非线性光学材料的潜力。它表现出显着的三阶非线性光学行为,使其成为光子和光电器件应用的候选者(Vij et al., 2020)。

聚氨酯生产

该化合物与异山梨醇基二异氰酸酯相关,在聚氨酯的生产中具有相关性,其中它有助于所得材料的低多分散性和高热稳定性。此应用在材料科学和工程中至关重要(Zenner, Xia, Chen, & Kessler, 2013)。

蒸汽压测量

了解二异丙基琥珀酸酯的蒸汽压对于各种工业应用至关重要。准确的测量为工艺工程和材料处理提供了关键数据(Katayama, 1992)。

二有机锡配合物合成

二异丙基琥珀酸酯已用于羧酸盐的二有机锡配合物的合成,为配位化学领域和催化和材料科学中的潜在应用做出了贡献(Chilwal, Deep, Malhotra, & Narula, 2013)。

琥珀酸生产和生物技术

作为琥珀酸的衍生物,二异丙基琥珀酸酯间接参与琥珀酸的生物技术生产,琥珀酸是几个工业过程中关键的中间体(Zeikus, Jain, & Elankovan, 1999)。

作用机制

Target of Action

Diisopropyl succinate is a chemical compound that primarily targets enzymes in biological systems . It acts as an enzyme inhibitor, specifically interacting with enzymes that have a specific OH group of serine situated at their active sites .

Mode of Action

The mode of action of diisopropyl succinate involves the formation of an enzyme-inhibitor complex with its targets . This interaction results in the inhibition of the enzyme’s activity, thereby affecting the biochemical processes that the enzyme is involved in .

Biochemical Pathways

Diisopropyl succinate affects the biochemical pathways involving the enzymes it inhibits . The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to changes in the downstream effects. For instance, it can affect the metabolism of amino acids and short-chain fatty acids .

Result of Action

The molecular and cellular effects of diisopropyl succinate’s action are primarily due to the inhibition of specific enzymes . This inhibition can disrupt normal biochemical processes, leading to changes at the molecular and cellular levels.

安全和危害

未来方向

The global Diisopropyl succinate market is projected to witness significant growth in the coming years . Factors driving this growth include the increasing demand for solvents and plasticizers in various industries, particularly in developing regions, as well as the rising demand for personal care and cosmetic products . The market is expected to grow at a compound annual growth rate (CAGR) of % during the forecasted period .

生化分析

Biochemical Properties

Diisopropyl succinate interacts with various enzymes, proteins, and other biomolecules. It is a part of the citric acid cycle, a fundamental pathway in cellular metabolism that provides high-energy molecules through the oxidation of acetyl-CoA . The nature of these interactions involves the transfer of electrons and the formation of high-energy bonds.

Cellular Effects

The effects of diisopropyl succinate on various types of cells and cellular processes are not fully understood. As a component of the citric acid cycle, it plays a crucial role in cellular metabolism. It influences cell function by contributing to the production of ATP, the primary energy currency of the cell .

Molecular Mechanism

At the molecular level, diisopropyl succinate exerts its effects through its involvement in the citric acid cycle. It undergoes a series of redox reactions, leading to the production of ATP. These reactions involve binding interactions with various enzymes, changes in gene expression, and potential enzyme activation or inhibition .

Metabolic Pathways

Diisopropyl succinate is involved in the citric acid cycle, a central metabolic pathway. This pathway involves several enzymes and cofactors, and it plays a crucial role in metabolic flux and the regulation of metabolite levels .

属性

IUPAC Name |

dipropan-2-yl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPLYFEUBZLLLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044740 | |

| Record name | Dipropan-2-yl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

924-88-9 | |

| Record name | Diisopropyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl succinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000924889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1,4-bis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipropan-2-yl butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYL SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99B062LA62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of diisopropyl succinate?

A1: Diisopropyl succinate serves as a key intermediate in the production of high-performance 1,4-diketo-pyrrolo-pyrrole pigments []. These pigments are valued for their intense color, excellent lightfastness, and stability, finding applications in various industries such as paints, plastics, and inks. Additionally, research suggests its potential as an internal donor in MgCl2-supported Ziegler-Natta catalysts used in propylene polymerization [].

Q2: How is diisopropyl succinate synthesized?

A2: Diisopropyl succinate is typically synthesized through the esterification reaction of succinic acid and isopropanol. This reaction is often catalyzed by various agents, including cation exchange resins like NKC-9 [], p-methyl benzenesulfonic acid [], ionic liquids [], and walnut shell carbon-based solid acid []. The choice of catalyst and reaction conditions significantly influence the yield and purity of the final product.

Q3: What are the advantages of using alternative catalysts like ionic liquids for diisopropyl succinate synthesis?

A3: Compared to traditional catalysts, ionic liquids offer several advantages in diisopropyl succinate synthesis []. They demonstrate high catalytic activity, leading to good yields of diisopropyl succinate under optimized conditions. Furthermore, ionic liquids can be reused multiple times without significant loss of activity, contributing to the cost-effectiveness and environmental friendliness of the process.

Q4: How does the choice of internal donor in a Ziegler-Natta catalyst influence propylene polymerization?

A4: Studies using a mixture of diisopropyl succinate (DIS) and bis-methoxymethyl-fluorene (BMF) as internal donors in MgCl2-supported Ziegler-Natta catalysts have shown that the DIS content can impact both the catalyst structure and the resulting polymer properties []. Higher DIS content favors the formation of the α-form of MgCl2 in the catalyst. This, in turn, influences the polymer's molecular weight distribution, isotacticity, and morphology.

Q5: What are the key challenges in optimizing the synthesis of diisopropyl succinate?

A6: Optimizing the synthesis of diisopropyl succinate involves balancing various factors [, , , ]. Finding the most effective catalyst for high conversion rates and selectivity while minimizing waste and energy consumption remains crucial. Additionally, controlling reaction conditions like temperature, pressure, and molar ratios of reactants is vital for maximizing yield and product purity. Researchers continue to explore innovative synthetic methods and catalyst systems to address these challenges.

Q6: How is the quality of diisopropyl succinate assessed?

A7: Various analytical techniques are employed to assess the quality and purity of diisopropyl succinate. These include spectroscopic methods like infrared spectroscopy (IR) [] to confirm the presence of characteristic functional groups and chromatographic methods like gas chromatography (GC) to determine the composition and purity of the synthesized product.

Q7: Are there ongoing efforts to improve the production process of diisopropyl succinate?

A8: Yes, research continues to optimize the production process of diisopropyl succinate, focusing on increasing efficiency and reducing environmental impact. One example is the development of an intermittent preparation method [] designed to recover and reuse both the dehydrating agent and excess isopropanol, minimizing waste and lowering overall production costs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

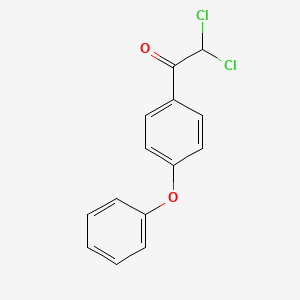

![N-(5-Chloro-2-methoxyphenyl)-3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1582392.png)